![molecular formula C15H16N2O B026817 2-Amino-n-(2,5-dimethylphenyl)benzamide CAS No. 102630-80-8](/img/structure/B26817.png)
2-Amino-n-(2,5-dimethylphenyl)benzamide
Overview
Description
It is used to treat a variety of bacterial infections, including respiratory tract infections, skin infections, and sexually transmitted infections . Erythromycin gluceptate is particularly valued for its broad-spectrum antibacterial activity and its ability to be administered intravenously, making it suitable for severe infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
Erythromycin gluceptate is synthesized by reacting erythromycin with gluconic acid. The reaction typically involves the formation of a salt between erythromycin and gluconic acid, resulting in erythromycin gluceptate . The process requires careful control of pH and temperature to ensure the stability of the compound.
Industrial Production Methods
Industrial production of erythromycin gluceptate involves fermentation of Saccharopolyspora erythraea to produce erythromycin, followed by chemical modification to form erythromycin gluceptate. The fermentation process is optimized to maximize yield and purity, and the subsequent chemical modification is carried out under controlled conditions to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions
Erythromycin gluceptate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. These reactions can affect the stability and efficacy of the compound.
Common Reagents and Conditions
Hydrolysis: Erythromycin gluceptate can hydrolyze in aqueous solutions, especially under acidic or basic conditions.
Major Products Formed
The major products formed from the hydrolysis of erythromycin gluceptate are erythromycin and gluconic acid. Oxidation can lead to various degradation products, which are generally inactive .
Scientific Research Applications
Erythromycin gluceptate has a wide range of scientific research applications:
Mechanism of Action
Erythromycin gluceptate exerts its antibacterial effects by binding to the 50S ribosomal subunit of susceptible bacteria, thereby inhibiting protein synthesis. This action prevents the bacteria from growing and reproducing, ultimately leading to their death . The molecular target of erythromycin gluceptate is the 23S rRNA within the 50S ribosomal subunit, and the inhibition of protein synthesis occurs through the blockage of transpeptidation and translocation reactions .
Comparison with Similar Compounds
Erythromycin gluceptate belongs to the macrolide group of antibiotics, which includes other compounds such as azithromycin, clarithromycin, and spiramycin . Compared to these similar compounds, erythromycin gluceptate has the following unique features:
Broad-Spectrum Activity: Erythromycin gluceptate has a broad spectrum of activity against both gram-positive and gram-negative bacteria.
Intravenous Administration: Unlike some other macrolides, erythromycin gluceptate can be administered intravenously, making it suitable for severe infections.
List of Similar Compounds
- Azithromycin
- Clarithromycin
- Spiramycin
- Roxithromycin
- Telithromycin
Erythromycin gluceptate stands out due to its unique combination of broad-spectrum activity, stability, and suitability for intravenous administration.
Biological Activity
2-Amino-N-(2,5-dimethylphenyl)benzamide is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features an amino group and a benzamide structure, which are critical for its interaction with biological targets. The purpose of this article is to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The structural characteristics include:
- An amino group (-NH2)
- A benzamide moiety
- Two methyl groups located at the 2 and 5 positions on the aromatic ring
This structural configuration contributes to the compound's reactivity and biological activity.
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to different biological effects. For instance, similar compounds have been shown to inhibit cancer cell proliferation and exhibit antimicrobial properties .
Antitumor Activity
Research indicates that derivatives of this compound may possess antitumor properties. Studies have shown that certain analogs can inhibit the growth of cancer cells in vitro. For example:
- Compound Testing : In a study involving various benzamide derivatives, compounds similar to this compound demonstrated significant cytotoxicity against breast cancer cell lines (MDA-MB-231) .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Some derivatives have shown effectiveness against various bacterial strains, suggesting a potential role in treating infections .
Case Study 1: Antiparasitic Activity
A related study focused on benzamide derivatives for their antiparasitic effects against Trypanosoma brucei, the causative agent of African sleeping sickness. Compounds structurally similar to this compound were evaluated for their ability to inhibit parasite growth. One derivative exhibited an EC50 value of 0.001 μM, highlighting the potential of benzamide structures in drug development for parasitic diseases .
Case Study 2: Cytotoxic Effects on Cancer Cells
In another investigation, a series of benzamide derivatives were synthesized and tested for cytotoxic effects on various cancer cell lines. The results indicated that modifications to the benzamide structure could enhance the efficacy of these compounds as anticancer agents. Specifically, certain derivatives induced apoptosis in treated cells, showcasing their potential as therapeutic agents .
Research Findings Summary Table
Properties
IUPAC Name |
2-amino-N-(2,5-dimethylphenyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-10-7-8-11(2)14(9-10)17-15(18)12-5-3-4-6-13(12)16/h3-9H,16H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVFIDOVWVGKFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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